molecular formula C15H12N4O2 B2634677 N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide CAS No. 1226440-15-8

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide

Cat. No.: B2634677
CAS No.: 1226440-15-8
M. Wt: 280.287
InChI Key: YXNVATBGCOYFFK-UHFFFAOYSA-N
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Description

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is a compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide typically involves the formation of the oxadiazole ring followed by its functionalization. One common method involves the reaction of amidoximes with acid chlorides or other reactive derivatives of carboxylic acids in a basic medium. This process generates O-acyl amidoximes, which then undergo heterocyclization to form the oxadiazole ring .

Another approach is the 1,3-dipolar cycloaddition of nitrile oxides to nitriles. Nitrile oxides are usually generated in situ from chloroximes under basic conditions, which then react with nitriles to form the oxadiazole ring .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxadiazolium salts, while substitution reactions can introduce various functional groups onto the phenyl or nicotinamide rings.

Comparison with Similar Compounds

Similar Compounds

  • 1,2,3-Oxadiazole
  • 1,2,5-Oxadiazole
  • 1,3,4-Oxadiazole

Uniqueness

N-(4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl)nicotinamide is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Compared to other oxadiazole isomers, the 1,2,4-oxadiazole ring in this compound provides a balance of stability and reactivity, making it suitable for various applications in medicinal and agricultural chemistry .

Properties

IUPAC Name

N-[4-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O2/c1-10-17-15(21-19-10)11-4-6-13(7-5-11)18-14(20)12-3-2-8-16-9-12/h2-9H,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXNVATBGCOYFFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NOC(=N1)C2=CC=C(C=C2)NC(=O)C3=CN=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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